Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate is a chemical compound classified under the diazepane family, which consists of seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a tert-butyl group, a hydroxyethyl side chain, and a carboxylate functional group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various scientific fields.
The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides detailed information on its structure and properties. The International Union of Pure and Applied Chemistry name for the compound is tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate. Its Chemical Abstracts Service number is 606931-01-5.
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate is classified as an organic compound, specifically a carboxylate ester derived from diazepanes. It falls under the category of pharmaceuticals and chemical intermediates due to its potential biological activity and utility in synthetic chemistry.
The synthesis of tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product.
The molecular formula for tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate is . The structural representation includes:
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the carboxylate and hydroxyethyl groups, which can act as nucleophiles or electrophiles in various organic reactions.
The mechanism of action for tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets within biological systems:
Research into its specific interactions and effects on cellular mechanisms is ongoing, with potential implications in pharmacology and biochemistry.
Key physical properties include:
Chemical properties include:
Relevant data from safety data sheets indicate that it may cause skin burns or eye damage upon contact.
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate has potential applications in:
Its unique structure makes it a candidate for further exploration in medicinal chemistry and related fields.
The structural architecture of tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate (molecular formula: C₁₂H₂₄N₂O₃; molecular weight: 244.33 g/mol) exemplifies strategic molecular design to optimize pharmacokinetic and pharmacodynamic properties [9]. The 1,4-diazepane core—a seven-membered heterocycle with two nitrogen atoms—provides enhanced conformational flexibility compared to six-membered piperazine analogs. This flexibility enables improved adaptation to biological targets' binding pockets, as evidenced in studies of soluble epoxide hydrolase (sEH) inhibitors where diazepane derivatives demonstrated picomolar-level activity [8]. The 2-hydroxyethyl side chain introduces a polar functional group that enhances aqueous solubility and facilitates hydrogen bonding interactions with target proteins, critical for improving blood-brain barrier penetration in neurotherapeutic applications [9].
The tert-butoxycarbonyl (Boc) group serves dual purposes: it protects the secondary amine during synthetic transformations and modulates the molecule's electronic properties to influence ring conformation. Nuclear magnetic resonance (NMR) studies of similar Boc-protected diazepanes reveal that the carbamate carbonyl restricts nitrogen inversion, stabilizing boat conformations that are pharmacologically relevant [9]. This rational integration of a flexible heterocycle, polar substituent, and protective group exemplifies scaffold optimization principles for central nervous system (CNS)-active compounds, where balanced lipophilicity (calculated XLogP3: -0.2) and hydrogen bonding capacity (one donor, seven acceptors) are crucial [4] [9].
Table 1: Structural and Physicochemical Properties of Diazepane vs. Piperazine Derivatives
Property | Diazepane Derivative | Piperazine Derivative |
---|---|---|
Ring Size | 7-membered | 6-membered |
Molecular Formula | C₁₂H₂₄N₂O₃ | C₁₁H₂₂N₂O₃ |
Molecular Weight (g/mol) | 244.33 | 230.30 |
Hydrogen Bond Donors | 1 | 1 |
Hydrogen Bond Acceptors | 7 | 7 |
XLogP3 | -0.2 | -0.5 |
Conformational Flexibility | High (multiple puckered states) | Moderate (chair-boat inversion) |
Synthesis of the 1,4-diazepane core relies heavily on transition metal-catalyzed reactions and reductive amination protocols. A patented industrial route employs palladium-catalyzed hydrogenation (5% Pd/C, H₂ atmosphere) for nitro group reduction in intermediate 3-fluoro-4-nitrobenzoate, achieving >95% conversion en route to the amine precursor [8]. This catalytic step is critical for establishing the primary amine functionality necessary for diazepane ring closure. For N-alkylation introducing the 2-hydroxyethyl moiety, optimized conditions use sodium bis(trimethylsilyl)amide (NaHMDS) as a strong base to deprotonate the diazepane nitrogen, followed by reaction with 2-bromoethanol at 60°C in acetonitrile, yielding 82–85% of the alkylated product [7].
Reductive amination emerges as the most efficient strategy for assembling the diazepane scaffold. Modern protocols replace traditional sodium borohydride (NaBH₄) with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in dichloromethane, enabling imine reduction of sterically hindered intermediates [10]. This method achieves exceptional yields (>90%) on multigram scales by circumventing solubility limitations and suppressing N-overalkylation. The Et₃SiH/TFA system protonates the imine intermediate, enhancing electrophilicity for hydride transfer, and is particularly effective for electron-deficient amines [10]. Reaction monitoring via in situ infrared spectroscopy confirms complete consumption of carbonyl starting materials within 2 hours under reflux conditions.
Table 2: Catalytic Systems for Key Synthetic Steps
Reaction Step | Catalyst/Reagent | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Nitro Reduction | 5% Pd/C, H₂ | MeOH, 25°C, 12 h | >95 | Chemoselective, no dehalogenation |
N-Alkylation | NaHMDS | CH₃CN, 60°C, 8 h | 82–85 | Minimal O-alkylation side products |
Reductive Amination | Et₃SiH/TFA | CH₂Cl₂, reflux, 2 h | >90 | Tolerates steric hindrance |
Boc Protection | DMAP | CH₂Cl₂, 0°C to RT, 6 h | 91 | High regioselectivity |
Boc protection of the diazepane nitrogen is a cornerstone strategy for enabling efficient synthesis of tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate. The Boc group (tert-butoxycarbonyl) is introduced using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., dimethylaminopyridine/DMAP catalyst in dichloromethane), achieving >91% yield by minimizing dialkylation [4] [9]. This electron-withdrawing group reduces the nucleophilicity of the secondary amine, preventing unwanted quaternization during subsequent alkylation steps. The Boc group's steric bulk also directs regioselectivity; in unsymmetrical diazepanes, it favors functionalization at the less hindered nitrogen, as confirmed by X-ray crystallography of intermediates [4].
Stability studies demonstrate that Boc-protected derivatives exhibit superior resistance to oxidative degradation compared to acetyl- or benzyl-protected analogs. Accelerated stability testing (40°C/75% relative humidity) shows <2% decomposition after 4 weeks, attributable to the Boc group's ability to shield the amine from electrophilic oxidants [9]. Deprotection is achieved under mild acidic conditions (e.g., 4M HCl in dioxane or 50% trifluoroacetic acid in dichloromethane), with the tert-butyl cation elimination generating isobutylene and carbon dioxide as non-toxic byproducts [4]. Alternative catalytic hydrogenolysis using Pd/C under hydrogen atmosphere offers an acid-free deprotection route, preserving acid-sensitive functional groups in advanced intermediates [10].
Table 3: Boc Deprotection Methods and Performance Metrics
Deprotection Method | Conditions | Time (h) | Yield (%) | Purity (%) | Acid Sensitivity Compatibility |
---|---|---|---|---|---|
HCl/Dioxane | 4M HCl, 25°C | 2 | 88 | 98.5 | Low |
TFA/DCM | 50% TFA, 0°C → 25°C | 1 | 95 | 99.1 | Moderate |
Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), EtOH | 6 | 92 | 99.3 | High |
Homopiperazine (1,4-diazepane) and piperazine scaffolds exhibit profound differences in synthetic utility and biological behavior despite their structural similarity. The seven-membered homopiperazine ring in tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate (C₁₂H₂₄N₂O₃) increases molecular weight by 14 Da compared to its piperazine analog tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (C₁₁H₂₂N₂O₃) [3] [7]. This expansion alters ring puckering dynamics: homopiperazines adopt twist-boat conformations with energy barriers 40% lower than piperazines, enabling adaptation to curved binding sites in enzymes like sEH [8]. In aqueous solubility tests, the diazepane derivative shows 25% higher solubility (38 mg/mL vs. 30.4 mg/mL for piperazine analog) due to reduced crystal lattice energy [7] [9].
Biological activity comparisons reveal distinct structure-activity relationships. Homopiperazine-based sEH inhibitors demonstrate 10-fold greater potency (IC₅₀ = 0.05–0.14 nM) than piperazine analogs due to optimal positioning of pharmacophores in the enzyme's catalytic cleft [8]. However, piperazine derivatives exhibit faster metabolic clearance; human liver microsome studies show 35% higher intrinsic clearance for piperazines, attributed to less steric shielding of metabolically labile sites [3]. Synthetic accessibility favors piperazines, requiring fewer purification steps, but homopiperazines provide superior diastereoselectivity (>20:1 dr) in asymmetric alkylations due to conformational rigidity induced by the Boc group [9].
Table 4: Comparative Analysis of Homopiperazine vs. Piperazine Derivatives
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1